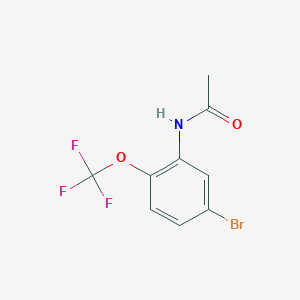
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide
描述
N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetamide moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide typically involves the acylation of 5-bromo-2-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out in an ethanol solvent at room temperature overnight. The general reaction scheme is as follows:
- Dissolve 5-bromo-2-(trifluoromethoxy)aniline in ethanol.
- Add acetic anhydride to the solution.
- Stir the mixture at room temperature overnight.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature settings, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The acetamide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Yield substituted phenylacetamides.
Reduction Reactions: Produce amines or alcohols.
Oxidation Reactions: Form carboxylic acids or other oxidized products.
科学研究应用
Chemistry: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
N-(2-(Trifluoromethoxy)phenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(5-Chloro-2-(trifluoromethoxy)phenyl)acetamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
N-(5-Bromo-2-(methoxy)phenyl)acetamide: Has a methoxy group instead of trifluoromethoxy, altering its lipophilicity and reactivity.
Uniqueness: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom provides opportunities for halogen bonding and substitution reactions.
属性
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZGGNYYLEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394062 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392726-69-1 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
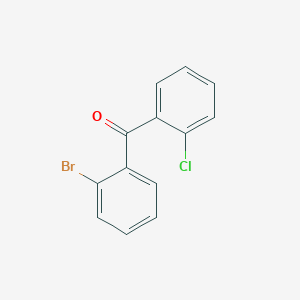


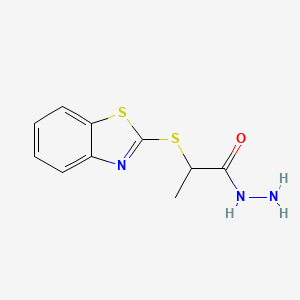
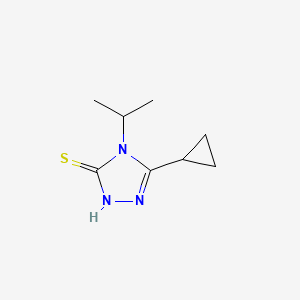
![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)
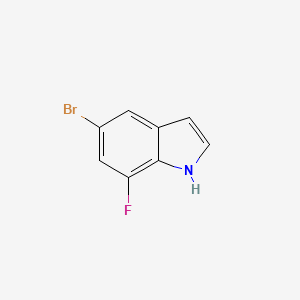
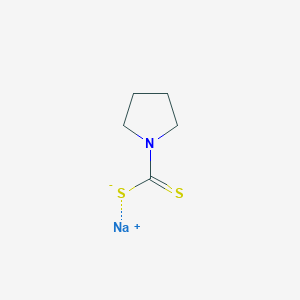
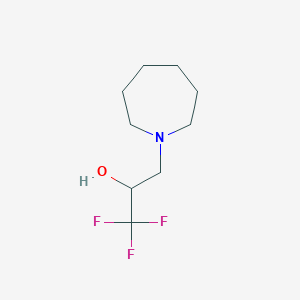

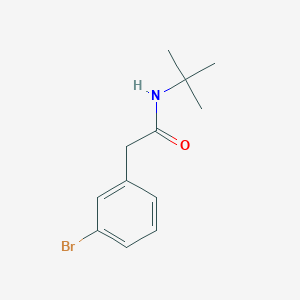

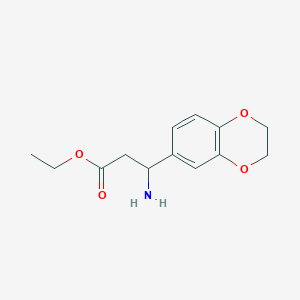
![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
